3-Bromo-4-iodothiophene

説明

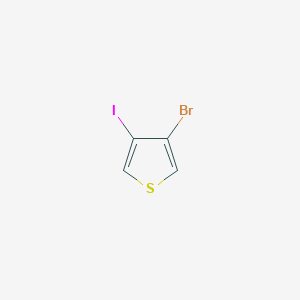

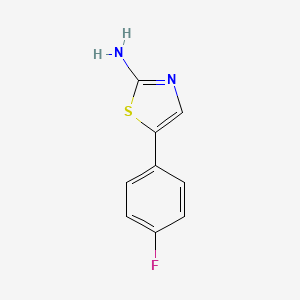

3-Bromo-4-iodothiophene is a halogenated thiophene, a compound that contains a thiophene ring substituted with bromine and iodine atoms at the 3 and 4 positions, respectively. This compound is of interest due to its potential as an intermediate in the synthesis of various thiophene derivatives, which are important in the field of organic electronics and materials science.

Synthesis Analysis

The synthesis of halogenated thiophenes, such as 3-bromo-4-iodothiophene, often involves palladium-catalyzed coupling reactions. For instance, bromothiophene derivatives can react with aryl iodides in the presence of a palladium complex and a silver(I) nitrate/potassium fluoride system to induce coupling at the C-H bond adjacent to the sulfur atom, while preserving the carbon-bromine bond . This method allows for further palladium-catalyzed C-C bond-forming reactions, which are useful in the synthesis of complex thiophene-based structures.

Molecular Structure Analysis

The molecular structure of 3-bromo-4-iodothiophene is characterized by the presence of heavy halogen atoms, which can influence the electronic properties of the molecule. X-ray crystallography of similar compounds, such as 3,4'-dibromo-2,2'-bithiophene, provides insights into the molecular conformation and the influence of halogen atoms on the overall structure . The presence of bromine and iodine can also affect the reactivity of the thiophene ring, making it a versatile intermediate for further chemical modifications.

Chemical Reactions Analysis

3-Bromo-4-iodothiophene can undergo various chemical reactions due to the presence of reactive halogen atoms. For example, the reaction with sodium methoxide can lead to a halogen-dance, resulting in a mixture of different bromo- and iodo-thiophenes . This reactivity is exploited in organic synthesis to create a variety of thiophene derivatives with different substitution patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-4-iodothiophene are influenced by the electron-withdrawing nature of the halogen substituents. These properties are crucial for the application of thiophene derivatives in electronic devices. For example, the electrochemical synthesis of poly(3-bromo-4-methoxythiophene) demonstrates the impact of bromine on lowering the oxidation potential and narrowing the band gap, leading to a stable conducting state and a higher degree of electrochemical reversibility . Such properties are essential for the development of electrochromic devices and other electronic applications.

科学的研究の応用

1. Organic Synthesis and Medicinal Chemistry

- Summary of the Application : 3-Bromo-4-iodothiophene is used in the synthesis of aromatic iodides and the construction of heterocycles . These heterocycles are found in many molecules with specific properties, particularly in the fields of medicinal chemistry and materials science .

- Methods of Application : The methodologies developed involve the selective introduction of iodine onto aromatic compounds to build heterocycles of interest . This is achieved through direct iodinations on electron-enriched aromatic compounds and optimized deprotometallation–iodolysis sequences to functionalize substrates sensitive to nucleophilic attacks . The aromatic iodides generated in these ways have been involved in transition metal–catalyzed cross-couplings to access original scaffolds .

- Results or Outcomes : The use of aromatic iodides in copper-mediated N-arylation of anilines has been developed, leading to the synthesis of numerous heterocyclic compounds with potential applications . Some of these compounds have shown properties of interest, such as the specific inhibition of protein kinases GSK-3 or PIM, which are related to cancer development .

2. Synthesis of Regioregular Thiophene-Based Conjugated Polymers

- Summary of the Application : 3-Bromo-4-iodothiophene is used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications . These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

- Methods of Application : The synthesis involves organometallic polycondensation strategies using nickel and palladium-based catalytic systems . Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far .

- Results or Outcomes : The synthesis of novel thiophene-based conjugated polymers for optical and electronic devices has been achieved . These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

3. Synthesis of Conjugated Six Fused Ring Isoindigo System

- Summary of the Application : 3-Bromothieno [3,2- b ]thiophene, synthesized from thieno [3,2- b ]thiophene, is used in the synthesis of the ilTT monomer, which is a first example of a conjugated six fused ring isoindigo system .

- Methods of Application : The synthesis involves applying a Cu-catalyzed Ullmann coupling reaction to 3-Bromothieno [3,2- b ]thiophene . This reaction is used to introduce branched 2-decyltetradecyl amine at its position-3 to yield the final product .

- Results or Outcomes : The synthesis of the ilTT monomer represents a novel development in the field of organic chemistry, expanding the range of possible structures and properties for conjugated systems .

Safety And Hazards

特性

IUPAC Name |

3-bromo-4-iodothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrIS/c5-3-1-7-2-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKCBCVSLGOBRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrIS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504764 | |

| Record name | 3-Bromo-4-iodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-iodothiophene | |

CAS RN |

73882-41-4 | |

| Record name | 3-Bromo-4-iodothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73882-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-iodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5'-Dimethyl-[2,2']bipyridinyl](/img/structure/B1338597.png)

![(5aR,10aR)-Tetrahydrodithiazolo[3,4-a:3',4'-d]pyrazine-5,10(3H,8H)-dione](/img/structure/B1338600.png)